molecular formula C20H19ClF3N B588246 (R)-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride CAS No. 1229225-42-6

(R)-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride

Cat. No.: B588246
CAS No.: 1229225-42-6
M. Wt: 365.824
InChI Key: ZNJSHPLNLWRJKG-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride” is a complex organic compound. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The compound also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3. The presence of the trifluoromethyl group often imparts unique properties to the molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the naphthalene ring, the introduction of the trifluoromethyl group, and the formation of the ethanamine linkage. One possible method for the synthesis of naphthalene-substituted compounds involves Rh(III)-catalyzed C–H bond naphthylation .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The naphthalene ring and the trifluoromethyl group could potentially undergo various reactions. For example, the naphthalene ring could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Efficient Synthesis and Practical Resolution

This compound is a key intermediate in the synthesis of Cinacalcet, a drug for treating secondary hyperparathyroidism. Mathad et al. (2011) detailed an efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, highlighting its significance in Cinacalcet hydrochloride production. They developed a process for the industrial-scale resolution using R-(−)-mandelic acid, yielding the desired enantiomer with >99.8% enantiomeric excess after liberation from its mandelate salt. This synthesis process includes a racemization step for the undesired isomer to maximize the yield of the desired enantiomer, showcasing the compound's role in optimizing drug synthesis methodologies (Mathad et al., 2011).

Antifungal Activity

A series of chiral benzylamine antifungals, including derivatives of (R)-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine, was synthesized and tested for antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum. Thvedt et al. (2013) found that certain derivatives exhibited MIC50 values comparable to commercial antifungal drugs, indicating potential applications in developing new antifungal treatments. The study emphasizes the compound's versatility in generating derivatives with significant biological activity, thus contributing to the search for new therapeutic agents (Thvedt et al., 2013).

Liquid Crystal Applications

Fukuda et al. (2007) explored the use of derivatives of (R)-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine in the field of liquid crystals. They studied the helical twisting power (HTP) of imine-based aromatic dopants derived from this compound, finding that modifications to the naphthalene ring significantly affect the HTP in nematic liquid crystals. This research highlights the compound's application in developing materials with specific optical properties, useful in liquid crystal display technologies (Fukuda et al., 2007).

Selective Delivery of Polyamine Conjugates

Gardner et al. (2004) investigated the effects of N(1)-substituents, including N(1)-naphthalen-1-ylmethyl derivatives, on the selective delivery of polyamine conjugates into cells with active polyamine transporters. The study provided insights into the structural requirements for polyamine conjugates to be effectively transported into cells, demonstrating the compound's utility in designing targeted therapeutic agents (Gardner et al., 2004).

Properties

IUPAC Name

(1R)-1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N.ClH/c1-14(18-11-5-8-16-7-2-3-10-19(16)18)24-13-15-6-4-9-17(12-15)20(21,22)23;/h2-12,14,24H,13H2,1H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJSHPLNLWRJKG-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.